2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
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Overview
Description
2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C39H43ClN2O3S and its molecular weight is 655.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Imaging for Cancer Detection
A novel water-soluble near-infrared dye related to the specified chemical structure was developed, showing promise for cancer detection using optical imaging. This dye, with enhanced quantum yield due to an additional sulfonate group, demonstrates broad applications in developing molecular-based beacons for cancer detection. Its stability allows for bioconjugation, highlighting its potential in in vivo imaging for identifying cancerous cells or tissues through specific labeling techniques (Pham, Medarova, & Moore, 2005).
Photovoltaic and Photothermal Applications
Research has also delved into the modification of a similar symmetrical cyanine dye chromophore with different counteranions to study effects on crystal packing, polarizability, thermal stability, optical properties, and its application in organic photovoltaic (OPV) devices. This study provides insights into the strategic design of more efficient cyanine dyes for OPV applications, illustrating the importance of anionic charge distribution on device performance (Gesevičius et al., 2017).
NIR Fluorescence Imaging and Photothermal Therapy
A significant breakthrough was achieved with the synthesis of multifunctional carbon dots (CyCD) from a hydrophobic cyanine dye. These carbon dots exhibit strong absorption and near-infrared (NIR) emission, along with high photothermal conversion efficiency. Their favorable properties, including water solubility, photostability, and preferential tumor uptake, render them ideal for NIR fluorescent imaging and photothermal therapy, marking a substantial advancement in theranostic applications for cancer treatment (Zheng et al., 2016).
Properties
CAS No. |
205744-92-9 |
---|---|
Molecular Formula |
C39H43ClN2O3S |
Molecular Weight |
655.3 g/mol |
IUPAC Name |
(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H36ClN2.C7H8O3S/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,14-21H,11-13H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
YFKQZQGXOIXGEE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)Cl)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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